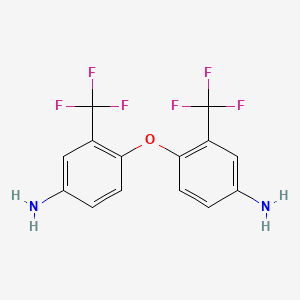

4,4'-Oxybis(3-(trifluoromethyl)aniline)

Descripción general

Descripción

4,4'-Oxybis(3-(trifluoromethyl)aniline) is a compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and synthesis methods that could be relevant to understanding the synthesis and properties of 4,4'-Oxybis(3-(trifluoromethyl)aniline). For instance, the synthesis of dendrimers incorporating aniline derivatives as peripheral units is explored, which could provide insights into the reactivity and potential applications of aniline-based compounds . Additionally, the synthesis of ortho-trifluoromethoxylated aniline derivatives is reported, which shares the trifluoromethyl motif present in 4,4'-Oxybis(3-(trifluoromethyl)aniline) .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including SN2-Ar aminations, N-acylations, and Williamson etherifications . These methods could potentially be adapted for the synthesis of 4,4'-Oxybis(3-(trifluoromethyl)aniline) by choosing appropriate starting materials and reaction conditions. The synthesis of ortho-trifluoromethoxylated aniline derivatives is achieved using Togni reagent II, which could be a useful reagent for introducing trifluoromethyl groups into aniline derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 4,4'-Oxybis(3-(trifluoromethyl)aniline) is characterized using techniques such as DFT calculations, NMR, and IR spectroscopy . These techniques help elucidate the structural features, such as the presence of rotational stereodynamism and self-organization phenomena, which could also be relevant for understanding the structure of 4,4'-Oxybis(3-(trifluoromethyl)aniline).

Chemical Reactions Analysis

The chemical reactions involving aniline derivatives can lead to the formation of various heterocyclic compounds, as demonstrated by the synthesis of 1,3-oxazepine derivatives . These reactions are typically cycloadditions and condensations, which could be relevant when considering the reactivity of 4,4'-Oxybis(3-(trifluoromethyl)aniline) in the formation of new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are influenced by the nature of their substituents and the overall molecular structure. For example, the presence of the trifluoromethyl group can impart unique electronic properties and influence the compound's reactivity and potential applications in pharmaceuticals and functional materials . The self-assembly behavior of dendritic aniline derivatives into nano-aggregates suggests that 4,4'-Oxybis(3-(trifluoromethyl)aniline) may also exhibit interesting supramolecular properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Novel Polyphenols

A study by Kaya and Yıldırım (2008) explored the synthesis of Schiff bases from 4,4'-Oxybis[N-(2-hydroxybenzilidene)aniline] and related compounds. These bases were converted to polymers and metal complexes, demonstrating semiconducting properties and potential for increased conductivity upon iodine doping. This highlights the chemical versatility and potential application in semiconductor technology (Kaya & Yıldırım, 2008).

Development of Thermally Stable Azomethine Polymers

Dineshkumar et al. (2015) synthesized azomethine polymers using 4,4'-Oxydianiline, revealing their solubility, thermal stability, and enhanced electrical conductivity on iodine doping. These properties suggest their application in areas requiring thermally stable and conductive materials (Dineshkumar et al., 2015).

Epoxy Pre-polymers for Anti-Corrosive Materials

Dagdag et al. (2020) synthesized a tetra-functionalized aromatic epoxy pre-polymer, 4,4′-oxybis(N,N-bis(oxiran-2-ylmethyl)aniline), as a corrosion inhibitor for carbon steel. This application demonstrates its potential in protective coatings and corrosion resistance technologies (Dagdag et al., 2020).

Water Resistance and Non-Fickian Behaviour of Epoxy Systems

Johncock and Tudgey (1983) investigated epoxy systems with halogen substituted anilines, including 4,4′-methylenebis-[N,N-bis (2,3-epoxypropyl)-3-(trifluoromethyl) aniline]. The study indicated significant improvements in water absorption, providing insights into the development of water-resistant materials (Johncock & Tudgey, 1983).

Vibrational Analysis for Non-Linear Optical Materials

Revathi et al. (2017) conducted a vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds, useful for understanding the structural and electronic properties relevant to non-linear optical (NLO) materials. This research contributes to the development of materials for optical and electronic applications (Revathi et al., 2017).

Corrosion Inhibition for Carbon Steel

Daoud et al. (2021) investigated Schiff bases derived from 4,4′-Oxybis{N-[E-quinoline-3-ylmethylidene]aniline} as corrosion inhibitors for carbon steel, highlighting their potential in protective coatings for industrial applications (Daoud et al., 2021).

Enhanced Structural Analysis and Antitumor Activity

Maftei et al. (2016) designed 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for potential medical applications, including antitumor activity. This research underscores the importance of structural analysis in the development of pharmaceuticals (Maftei et al., 2016).

Safety and Hazards

4,4’-Oxybis(3-(trifluoromethyl)aniline) is considered hazardous. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

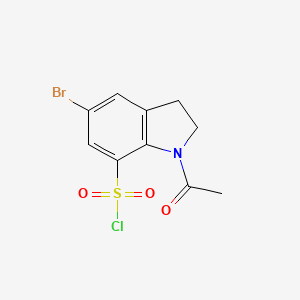

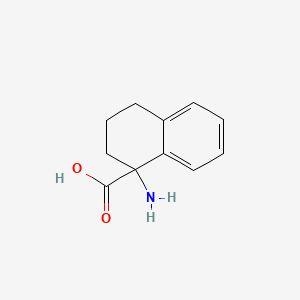

IUPAC Name |

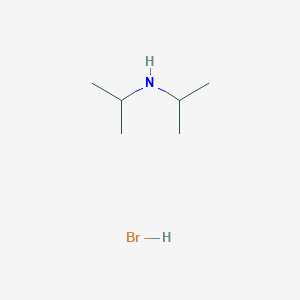

4-[4-amino-2-(trifluoromethyl)phenoxy]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F6N2O/c15-13(16,17)9-5-7(21)1-3-11(9)23-12-4-2-8(22)6-10(12)14(18,19)20/h1-6H,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYXYJFTTIPZDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)(F)F)OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

344-48-9 | |

| Record name | 4,4'-Oxybis[3-(trifluoromethyl)aniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tris[4-[N-(9,9-dimethyl-9H-fluorene-7-yl)anilino]phenyl]amine](/img/structure/B3028742.png)